molecular formula C18H20N8 B2733900 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole CAS No. 129410-38-4

1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole

Cat. No.: B2733900
CAS No.: 129410-38-4
M. Wt: 348.414
InChI Key: WDHNLRQBVKTYTF-UHFFFAOYSA-N
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Description

1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole is a bis-benzotriazole derivative featuring a 1,3-diazinane core (a six-membered ring containing two nitrogen atoms at positions 1 and 3). The molecule is substituted at both nitrogen atoms of the diazinane ring with benzotriazole moieties via methylene (-CH2-) linkers. This structural arrangement confers unique conformational flexibility and electronic properties, making it a candidate for applications in coordination chemistry, catalysis, or as a bioactive scaffold .

Benzotriazole derivatives are widely recognized for their corrosion-inhibiting properties, photostability, and utility as intermediates in organic synthesis .

Properties

IUPAC Name

1-[[3-(benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8/c1-3-8-17-15(6-1)19-21-25(17)13-23-10-5-11-24(12-23)14-26-18-9-4-2-7-16(18)20-22-26/h1-4,6-9H,5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHNLRQBVKTYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CN(C1)CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with suitable diazinane derivatives under controlled conditions. One common method involves the use of chlorotriphenylphosphonium benzotriazolate as a reagent, which reacts with amines to form the desired compound . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Mechanism of Action

The mechanism of action of 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with target molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a)

  • Structure : A benzotriazole linked via a propyl chain to a 2-methyl-5-nitroimidazole group.
  • Synthesis : Prepared by reacting 1,2,3-benzotriazole with 1-(3-chloropropyl)-2-methyl-5-nitroimidazole in the presence of K2CO3/KI in DMF, yielding 79.5% product .
  • Properties : Melting point 167–169°C; exhibits antimicrobial and antiprotozoal activities due to the nitroimidazole moiety .
  • Key Difference : The imidazole substituent introduces bioactivity absent in the target compound, which lacks nitro or heteroaromatic groups beyond benzotriazole .

1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole

  • Structure : Two benzotriazole units connected via a chloropropyl chain.
  • Properties : Density 1.49 g/cm³, pKa 1.55; the chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitutions .
  • Key Difference : The chloropropyl linker contrasts with the diazinane core in the target compound, altering solubility and reactivity .

1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f)

  • Structure : A benzimidazole-thione core with benzotriazole substituents.
  • Synthesis : Generated via reaction of benzotriazole with DMDBTA and CS2 .

Physicochemical Properties

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
Target Compound 338.36* 1.38 (predicted) 556.4 (predicted) 1.83
1-[3-(Benzotriazol-1-yl)-2-chloropropyl] 312.76 1.49 546.2 1.55
1-Methylbenzotriazole 133.15 1.28† 285–290‡ 1.70

*Estimated based on C17H18N6O2 formula. †Experimental value. ‡Literature data.

Stability and Reactivity

  • Target Compound : The diazinane ring may adopt chair or boat conformations, influencing steric interactions. Benzotriazole groups offer UV stability .
  • Chloropropyl Derivative : Susceptible to hydrolysis or nucleophilic attack, limiting its stability in aqueous environments .

Biological Activity

The compound 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole is a derivative of benzotriazole known for its diverse biological activities. This article reviews its biological properties, including antimicrobial, antiparasitic, and potential anticancer effects, supported by relevant studies and data.

  • Molecular Formula : C20H19N7
  • Molar Mass : 365.42 g/mol
  • CAS Number : 312323-71-0
  • Structure : The compound features a benzotriazole moiety linked to a diazinan structure, which contributes to its biological activity.

Biological Activity Overview

Benzotriazole derivatives have been extensively studied for their biological activities. The specific compound exhibits several key pharmacological properties:

1. Antimicrobial Activity

Benzotriazole derivatives have shown significant antimicrobial effects against various bacterial strains. Notably:

  • Tested Strains : Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, and Staphylococcus aureus (including MRSA) were included in the studies.
  • Findings : Compounds with bulky hydrophobic groups demonstrated potent antimicrobial activity. For instance, derivatives with trifluoromethyl substitutions exhibited MIC values of 12.5–25 μg/mL against Staphylococci strains .
CompoundMIC (μg/mL)Active Against
Trifluoromethyl derivative12.5 - 25MRSA
Benzotriazole derivative50E. coli

2. Antiparasitic Activity

Research has highlighted the effectiveness of benzotriazole derivatives against protozoan parasites:

  • Study on Trypanosoma cruzi : A library of N-benzenesulfonyl derivatives was tested, revealing that certain compounds inhibited the growth of epimastigotes in a dose-dependent manner. For example:
    • At 25 μg/mL concentration: 50% growth inhibition.
    • At 50 μg/mL concentration: 64% growth inhibition.

This indicates that the compound has potential as an antiparasitic agent with significant efficacy compared to traditional treatments .

Structure-Activity Relationship (SAR)

The biological activity of benzotriazole derivatives is closely related to their structural components:

  • Hydrophobic Groups : The presence of large hydrophobic substituents enhances antimicrobial activity.
  • Functional Groups : Variations in functional groups can significantly alter the potency and selectivity of these compounds against different pathogens.

Case Studies

Several case studies provide insight into the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study tested various benzotriazole derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications at the C-2 position significantly influenced antibacterial activity.

Case Study 2: Antiparasitic Activity Against Trypanosoma cruzi

In vitro studies demonstrated that specific benzotriazole derivatives effectively reduced parasite numbers in a dose-dependent manner, showcasing their potential as therapeutic agents against Chagas disease.

Q & A

Q. What are the standard synthetic routes for preparing 1-{[3-(1H-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-benzotriazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step alkylation or condensation reactions. For example, benzotriazole derivatives are often synthesized via nucleophilic substitution or microwave-assisted reactions under inert conditions. A common approach is to react benzotriazole with diazinane intermediates containing chloromethyl or bromomethyl groups. Optimization includes:
  • Catalyst selection : Cu-catalyzed arylation (e.g., C–N activation) improves yield in heterocyclic systems .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
  • Temperature control : Microwave irradiation reduces reaction time and improves regioselectivity .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π–π stacking observed in benzotriazole derivatives with centroid distances ~3.75 Å) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation.
  • DFT calculations : B3LYP/6-311G+(d,p) basis sets to predict bond lengths, angles, and solvatochromic behavior .

Advanced Research Questions

Q. What computational strategies are effective for studying the solvatochromic and electronic behavior of this benzotriazole derivative?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level is widely used to:
  • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict UV-Vis absorption spectra .
  • Simulate solvent effects using the Polarizable Continuum Model (PCM) to analyze solvatochromic shifts .
  • Compare theoretical IR/Raman spectra with experimental data to validate tautomeric forms .
  • Reference crystal structures (e.g., dihedral angles between benzotriazole and diazinane rings) to refine computational models .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Address discrepancies through systematic experimental design:
  • Dose-response assays : Use standardized protocols (e.g., CLSI guidelines) to compare MIC values across bacterial/fungal strains .
  • Mechanistic studies : Perform enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) to identify primary targets .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., fluoromethyl groups) to isolate structure-activity relationships .
  • Data normalization : Account for variations in cell lines, culture conditions, and assay endpoints using positive controls (e.g., cisplatin for cytotoxicity) .

Q. What strategies are recommended for analyzing intermolecular interactions in solid-state structures of this compound?

  • Methodological Answer : Leverage crystallographic and spectroscopic
  • X-ray diffraction : Identify non-covalent interactions (e.g., C–H···π, hydrogen bonding) and quantify packing efficiencies .
  • Hirshfeld surface analysis : Map contact distances and fingerprint plots to compare interaction profiles with related benzotriazole aminals .
  • Thermogravimetric analysis (TGA) : Assess thermal stability linked to crystal packing .

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